Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate
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Overview
Description
Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate is an organic compound with the molecular formula C14H16O3. It is a derivative of phenylpropanoic acid and is characterized by the presence of an ethyl ester group and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate typically involves the reaction of 3-oxopropylbenzene with ethyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the ethyl acrylate to the 3-oxopropylbenzene. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to isolate the compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester functional groups allow it to participate in various biochemical reactions. For example, it may act as an inhibitor of certain enzymes or interact with cellular receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate can be compared with other similar compounds such as:
Ethyl 3-amino-3-phenyl-prop-2-enoate: Differing by the presence of an amino group instead of a ketone group.
Ethyl 3-[2-(bromomethyl)phenyl]prop-2-enoate: Differing by the presence of a bromomethyl group instead of a 3-oxopropyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
378759-68-3 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)10-9-13-7-4-3-6-12(13)8-5-11-15/h3-4,6-7,9-11H,2,5,8H2,1H3 |
InChI Key |
UCSKENFVWTUPAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1CCC=O |
Origin of Product |
United States |
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